3'-Bromo-3-(2-methylphenyl)propiophenone
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Overview
Description
3’-Bromo-3-(2-methylphenyl)propiophenone is a synthetic organic compound with the molecular formula C16H15BrO and a molecular weight of 303.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(2-methylphenyl)propiophenone typically involves the bromination of 3-(2-methylphenyl)propiophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Scientific Research Applications
3’-Bromo-3-(2-methylphenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .
Comparison with Similar Compounds
2-Bromo-3-methylpropiophenone: This compound has a similar structure but with the bromine atom at the 2-position instead of the 3-position.
3’-Bromo-3-(2-thiomethylphenyl)propiophenone: This compound has a thiomethyl group instead of a methyl group at the 2-position.
3’-Bromo-3-(2-methoxyphenyl)propiophenone: This compound has a methoxy group instead of a methyl group at the 2-position.
Uniqueness: 3’-Bromo-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom at the 3-position and the methyl group at the 2-position allows for selective reactions and the formation of specific derivatives .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWVZWQGCCTLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644016 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-38-3 |
Source
|
Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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